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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanediol

Cat. No.: B7799549 Get Quote

Introduction: Unveiling the Potential of a
Bifunctional Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is

paramount to the efficient construction of complex molecular architectures with desired

biological activities. 1,4-Dibromo-2,3-butanediol, a bifunctional four-carbon scaffold, has

emerged as a valuable and versatile synthon in the drug discovery and development pipeline.

Its unique arrangement of two hydroxyl groups and two bromine atoms offers a rich platform for

a diverse array of chemical transformations, enabling the synthesis of a wide range of

heterocyclic and acyclic compounds with significant therapeutic potential.[1]

This technical guide provides an in-depth exploration of the applications of 1,4-dibromo-2,3-
butanediol in medicinal chemistry. We will delve into its synthesis, stereochemical

considerations, and its utility as a precursor to key intermediates such as chiral epoxides.

Furthermore, we will present detailed application notes and protocols for its incorporation into

medicinally relevant scaffolds, including nitrogen-containing heterocycles and other bioactive

molecules. This guide is intended for researchers, scientists, and drug development

professionals seeking to leverage the synthetic potential of this remarkable building block.

Physicochemical Properties and Stereoisomers
1,4-Dibromo-2,3-butanediol is a solid at room temperature with a melting point range of 82-90

°C.[2][3] The presence of two stereocenters at the C2 and C3 positions gives rise to four
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possible stereoisomers: (2R,3R), (2S,3S), (2R,3S)-meso, and (2S,3R)-meso. The

stereochemistry of the starting material is crucial as it dictates the stereochemical outcome of

subsequent reactions, a critical aspect in the synthesis of chiral drugs where enantiomeric

purity is often directly linked to therapeutic efficacy and safety.[1]

Property Value Reference

Molecular Formula C4H8Br2O2 [4]

Molecular Weight 247.91 g/mol [2][4]

Melting Point 82-90 °C [2][3]

Boiling Point 148-150 °C / 1.5 mmHg [3]

Appearance Solid [2]

Synthesis of 1,4-Dibromo-2,3-butanediol
The most common laboratory-scale preparation of 1,4-dibromo-2,3-butanediol involves the

electrophilic bromination of a 2-butene-1,4-diol precursor. This method is favored for its high

stereoselectivity. The stereochemistry of the final product is dependent on the configuration of

the starting alkene. For instance, the bromination of (Z)-2-butene-1,4-diol proceeds via an anti-

addition mechanism through a cyclic bromonium ion intermediate to yield the meso-

diastereomer, (2R,3S)-rel-2,3-dibromo-1,4-butanediol.[1]

Protocol 1: Synthesis of meso-1,4-Dibromo-2,3-
butanediol
Objective: To synthesize meso-1,4-dibromo-2,3-butanediol from (Z)-2-butene-1,4-diol.

Materials:

(Z)-2-butene-1,4-diol

Bromine

Dichloromethane (CH2Cl2)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b050201
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromo-1_4-butanediol
https://www.sigmaaldrich.com/TW/zh/product/aldrich/237574
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromo-1_4-butanediol
https://www.sigmaaldrich.com/TW/zh/product/aldrich/237574
https://www.lookchem.com/ProductWholeProperty_LCPL493842.htm
https://www.lookchem.com/ProductWholeProperty_LCPL493842.htm
https://www.sigmaaldrich.com/TW/zh/product/aldrich/237574
https://www.benchchem.com/product/b7799549?utm_src=pdf-body
https://www.benchchem.com/product/b7799549?utm_src=pdf-body
https://www.benchchem.com/product/b050201
https://www.benchchem.com/product/b7799549?utm_src=pdf-body
https://www.benchchem.com/product/b7799549?utm_src=pdf-body
https://www.benchchem.com/product/b7799549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium bicarbonate (NaHCO3) solution

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

Anhydrous magnesium sulfate (MgSO4)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve (Z)-2-butene-1,4-diol (1 equivalent) in dichloromethane in a round-bottom flask

equipped with a magnetic stirrer and a dropping funnel.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the stirred solution

via the dropping funnel. Maintain the temperature below 5 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting

material.

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any

unreacted bromine.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with

saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexanes) to yield meso-1,4-dibromo-2,3-butanediol.

Expected Yield: 85-95%

Applications in the Synthesis of Bioactive
Molecules
The synthetic utility of 1,4-dibromo-2,3-butanediol lies in the differential reactivity of its

hydroxyl and bromo functional groups. The bromine atoms serve as excellent leaving groups

for nucleophilic substitution reactions, while the hydroxyl groups can be protected, oxidized, or

participate in cyclization reactions. This versatility allows for the construction of a wide array of

complex molecules.

Precursor to Chiral Diepoxides
One of the most valuable applications of 1,4-dibromo-2,3-butanediol is its conversion to the

corresponding diepoxide, 1,4-bis(oxiran-2-yl)butane-2,3-diol. This transformation is typically

achieved by treatment with a base, which facilitates a double intramolecular Williamson ether

synthesis. The resulting diepoxides are highly versatile intermediates for the synthesis of

various bioactive compounds, including polyether natural products and enzyme inhibitors.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#4285F4"];

DBBD [label="1,4-Dibromo-2,3-butanediol"]; Base [label="Base (e.g., NaOH)", shape=ellipse,

fillcolor="#FFFFFF"]; Diepoxide [label="1,4-Bis(oxiran-2-yl)butane-2,3-diol"]; Bioactive

[label="Bioactive Molecules\n(e.g., Enzyme Inhibitors)"];

DBBD -> Diepoxide [label=" Intramolecular\nCyclization"]; Base -> Diepoxide [style=invis];

Diepoxide -> Bioactive [label=" Nucleophilic\nRing-Opening"]; }

Caption: Synthesis of diepoxides from 1,4-dibromo-2,3-butanediol.

Protocol 2: Synthesis of 1,4-Bis(oxiran-2-yl)butane-2,3-
diol
Objective: To synthesize 1,4-bis(oxiran-2-yl)butane-2,3-diol from 1,4-dibromo-2,3-butanediol.
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Materials:

1,4-Dibromo-2,3-butanediol

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

Methanol or Ethanol

Round-bottom flask

Reflux condenser

Magnetic stirrer

Rotary evaporator

Procedure:

To a solution of 1,4-dibromo-2,3-butanediol (1 equivalent) in methanol in a round-bottom

flask, add powdered sodium hydroxide (2.2 equivalents) portion-wise with stirring.

Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically

complete within 2-4 hours.

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude diepoxide.

The product can be purified by flash column chromatography on silica gel if necessary.

Expected Yield: 70-85%

Synthesis of Nitrogen-Containing Heterocycles
The electrophilic nature of the carbon atoms bearing the bromine atoms makes 1,4-dibromo-
2,3-butanediol an excellent substrate for the synthesis of nitrogen-containing heterocycles.

Reaction with primary or secondary diamines can lead to the formation of substituted

piperazines, which are privileged scaffolds in medicinal chemistry, found in a wide range of

drugs with diverse therapeutic applications.[5][6][7][8]
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graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#34A853"];

DBBD [label="1,4-Dibromo-2,3-butanediol"]; Diamine [label="Diamine (R-NH-CH2-CH2-NH-

R')", shape=ellipse, fillcolor="#FFFFFF"]; Piperazine [label="Substituted Piperazine"]; Drug

[label="Drug Candidates"];

DBBD -> Piperazine; Diamine -> Piperazine; Piperazine -> Drug; }

Caption: Synthesis of piperazines from 1,4-dibromo-2,3-butanediol.

Protocol 3: Synthesis of a Substituted Piperazine
Derivative
Objective: To synthesize a 2,3-dihydroxy-1,4-disubstituted piperazine.

Materials:

1,4-Dibromo-2,3-butanediol

N,N'-Dimethylethylenediamine

Potassium carbonate (K2CO3)

Acetonitrile (CH3CN)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Rotary evaporator

Procedure:

In a round-bottom flask, combine 1,4-dibromo-2,3-butanediol (1 equivalent), N,N'-

dimethylethylenediamine (1.1 equivalents), and potassium carbonate (2.5 equivalents) in

acetonitrile.
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Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature

and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford the

desired piperazine derivative.

Expected Yield: 60-75%

Synthesis of Arsonolipids
A notable application of DL-1,4-dibromo-2,3-butanediol is in the synthesis of novel arsenic-

containing lipids, known as arsonolipids. The reaction of the diol with aqueous alkaline sodium

arsenite yields dl-2,3-dihydroxybutane-1,4-bis(arsonic acid). This intermediate can be further

acylated to produce arsonolipids, which are analogs of phospholipids and have shown potential

as selective anticancer agents.[1][2]

Safety and Handling
1,4-Dibromo-2,3-butanediol is classified as a skin and eye irritant and may cause respiratory

irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat, should be worn when handling this compound. All manipulations should be

performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse

immediately with plenty of water.

Hazard Statement GHS Classification

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Conclusion
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1,4-Dibromo-2,3-butanediol stands out as a highly valuable and versatile building block in

medicinal chemistry. Its bifunctional nature, coupled with its stereochemical possibilities,

provides a powerful tool for the synthesis of a diverse range of complex molecules. From chiral

epoxides and privileged heterocyclic scaffolds like piperazines to novel bioactive compounds

such as arsonolipids, the applications of this synthon are extensive. The protocols and

application notes provided in this guide serve as a foundation for researchers to explore and

exploit the full synthetic potential of 1,4-dibromo-2,3-butanediol in their drug discovery

endeavors. As the quest for novel therapeutics continues, the strategic use of such versatile

building blocks will undoubtedly play a pivotal role in the development of the next generation of

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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